Antibacterial agent 203

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

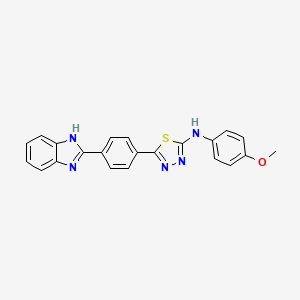

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H17N5OS |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

5-[4-(1H-benzimidazol-2-yl)phenyl]-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C22H17N5OS/c1-28-17-12-10-16(11-13-17)23-22-27-26-21(29-22)15-8-6-14(7-9-15)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,27)(H,24,25) |

InChI Key |

AGNZYBJJDNRHGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of the Novel Antibacterial Agent 203: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 203 is a novel synthetic compound demonstrating significant bactericidal activity against a broad spectrum of Gram-positive pathogens. This document provides a comprehensive overview of the current understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The primary mechanism of action of Agent 203 appears to be the targeted inhibition of a critical bacterial two-component signal transduction system, leading to the disruption of essential cellular processes and ultimately, cell death.

Quantitative Efficacy Data

The antibacterial potency of Agent 203 was evaluated against several clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods. Time-kill kinetics assays were also performed to assess the agent's bactericidal or bacteriostatic nature.

Table 1: In Vitro Antibacterial Activity of Agent 203

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay (4x MIC) |

| Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | >3-log10 reduction in 6h |

| Methicillin-resistant S. aureus (MRSA) | 1 | 2 | >3-log10 reduction in 8h |

| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.5 | >3-log10 reduction in 4h |

| Vancomycin-resistant Enterococcus (VRE) | 2 | 4 | >3-log10 reduction in 12h |

Core Mechanism of Action: Inhibition of Two-Component Signal Transduction

Our investigations indicate that Agent 203 primarily functions by inhibiting a specific two-component signal transduction system (TCS) essential for bacterial viability.[1][2] TCSs are crucial for bacteria to sense and respond to environmental stimuli, regulating processes like virulence, cell wall synthesis, and antibiotic resistance.[2] Agent 203 appears to target the histidine kinase sensor protein of a vital TCS, preventing its autophosphorylation and subsequent signal transduction cascade.[1]

Signaling Pathway Disruption

The proposed mechanism involves Agent 203 binding to the ATP-binding domain of the histidine kinase, preventing the transfer of a phosphate group to the response regulator. This disruption halts the downstream transcriptional regulation of genes essential for cell survival.

References

The Emergence of Telacebec (Q203): A Novel Antitubercular Agent Targeting Mycobacterial Respiration

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding novel therapeutic agents with new mechanisms of action. Telacebec (Q203), a first-in-class imidazo[1,2-a]pyridine-3-carboxamide, has emerged as a promising clinical candidate. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Telacebec. Key quantitative data are summarized, and detailed experimental protocols for its characterization are provided to support further research and development in the field of antibacterial agents.

Discovery and Development

Telacebec (Q203) was identified through a phenotypic screen of a chemical library against Mycobacterium tuberculosis within a macrophage-based assay, a model that mimics the natural environment of the bacterium. This discovery was led by researchers at the Institut Pasteur Korea.[1] The initial hit was optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of Telacebec as a clinical candidate.[2] It has since progressed to Phase 2 clinical trials and has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA).[3]

Synthesis

The chemical synthesis of Telacebec and its analogues revolves around the construction of the core imidazo[1,2-a]pyridine-3-carboxamide scaffold. While the exact, scaled-up industrial synthesis remains proprietary, the general synthetic route can be inferred from publications on the structure-activity relationship of its analogues. A representative synthesis is described below.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Core

A general procedure for the synthesis of the core scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone to form the imidazo[1,2-a]pyridine ring system. This is followed by functional group manipulations to introduce the carboxamide and the side chains.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine ester intermediate A substituted 2-aminopyridine is reacted with an ethyl bromopyruvate in a suitable solvent like ethanol under reflux to yield the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Saponification of the ester The resulting ester is saponified using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., ethanol or THF) to yield the carboxylic acid.

Step 3: Amide coupling The carboxylic acid is then coupled with the desired amine side chain. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide).

Step 4: Final product purification The final compound is purified using column chromatography on silica gel.

Note: The synthesis of the specific side chains of Telacebec would involve separate multi-step synthetic routes that are then coupled in the final steps.

Mechanism of Action

Telacebec exerts its potent bactericidal activity by targeting the mycobacterial electron transport chain (ETC), a critical pathway for ATP synthesis.[4] Specifically, it inhibits the cytochrome bc1 complex (also known as complex III).[5]

The cytochrome bc1 complex is a key component of the respiratory chain, responsible for transferring electrons from menaquinol to cytochrome c. Telacebec binds to the QcrB subunit of this complex, blocking the electron flow and thus inhibiting the generation of a proton motive force required for ATP synthesis.[5][6] This leads to a rapid depletion of intracellular ATP, ultimately causing bacterial cell death.[7]

Mycobacterium tuberculosis possesses a branched electron transport chain and can partially bypass the cytochrome bc1 complex using a cytochrome bd oxidase. This is why Telacebec is bacteriostatic against Mtb under normal conditions. However, it becomes bactericidal when the cytochrome bd oxidase is absent or inhibited, a phenomenon known as synthetic lethality.[4]

Caption: Mechanism of action of Telacebec (Q203) in the mycobacterial electron transport chain.

Quantitative Data

The following tables summarize the key quantitative data for Telacebec (Q203) from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Telacebec (Q203)

| Parameter | Strain/Cell Line | Value | Reference |

| MIC₅₀ (extracellular) | M. tuberculosis H37Rv | 2.7 nM | [8][9] |

| MIC₅₀ (intracellular) | M. tuberculosis H37Rv in macrophages | 0.28 nM | [8][10] |

| MIC (range) | Isoniazid, rifampicin, and fluoroquinolone-resistant Mtb strains | 3.0 - 7.4 nM | [8] |

| IC₅₀ | Cytochrome bc1 Complex Inhibition | ~90-140 nM | [11] |

Table 2: In Vivo Efficacy of Telacebec (Q203) in Mouse Models

| Animal Model | Dosing Regimen | Outcome | Reference |

| Acute Mtb infection | 10 mg/kg | >90% reduction in bacterial load | [10] |

| Chronic Mtb infection | 0.4 mg/kg (4 weeks) | 90% reduction in bacterial load | [8] |

| Chronic Mtb infection | 2 mg/kg (4 weeks) | 99% reduction in bacterial load | [8] |

| Chronic Mtb infection | 10 mg/kg (4 weeks) | 99.9% reduction in bacterial load | [8] |

| M. ulcerans infection | 0.5 mg/kg (daily) | As effective as rifampin-streptomycin combination | [12] |

Table 3: Pharmacokinetic Parameters of Telacebec (Q203) in Humans

| Dose | Cₘₐₓ (ng/mL) | AUCτ (ng·h/mL) | Reference |

| 20 mg (14 days) | 76.43 | 538.94 | [9] |

| 320 mg (14 days) | 1502.33 | 10,098.47 | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Telacebec required to inhibit the growth of M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

96-well microplates.

-

Telacebec (Q203) stock solution in DMSO.

-

M. tuberculosis H37Rv culture.

-

Resazurin solution.

Procedure:

-

Prepare serial two-fold dilutions of Telacebec in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

-

The MIC is defined as the lowest concentration of Telacebec that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of Telacebec in reducing the bacterial load in a murine model of chronic tuberculosis.

Materials:

-

BALB/c mice.

-

M. tuberculosis H37Rv.

-

Aerosol infection chamber.

-

Telacebec formulation for oral gavage.

-

Middlebrook 7H11 agar plates.

Procedure:

-

Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection.

-

Four to six weeks post-infection, randomize mice into treatment and control groups.

-

Administer Telacebec orally once daily at the desired doses (e.g., 0.5, 2, 10 mg/kg) for a specified duration (e.g., 4 weeks). The control group receives the vehicle.

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs and/or spleens.

-

Homogenize the organs in sterile saline.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

-

Efficacy is determined by the log₁₀ CFU reduction in the treated groups compared to the control group.

Intracellular ATP Depletion Assay

Objective: To measure the effect of Telacebec on the intracellular ATP levels of M. tuberculosis.

Materials:

-

M. tuberculosis culture.

-

Telacebec.

-

Lysis buffer.

-

Luciferase-based ATP assay kit.

-

Luminometer.

Procedure:

-

Grow M. tuberculosis to mid-log phase and resuspend in fresh medium.

-

Expose the bacterial suspension to different concentrations of Telacebec for a defined period (e.g., 24 hours).

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer to release the intracellular ATP.

-

Use a commercial luciferase-based ATP assay kit to measure the ATP concentration in the lysates according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

The reduction in luminescence in the Telacebec-treated samples compared to the untreated control indicates ATP depletion.

Caption: General experimental workflow for the characterization of Telacebec (Q203).

Conclusion

Telacebec (Q203) represents a significant advancement in the search for new antitubercular drugs. Its novel mechanism of action, potent activity against drug-resistant strains, and promising pharmacokinetic and safety profiles make it a valuable candidate for future tuberculosis treatment regimens. The data and protocols presented in this whitepaper provide a foundation for further research into this important new class of antibacterial agents. Continued investigation into combination therapies and the clinical development of Telacebec will be crucial in the global fight against tuberculosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telacebec (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Telacebec (Q203) | Qurient [qurient.com]

- 7. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Spectrum of Activity of "Antibacterial Agent 203"

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Antibacterial agent 203" is not unique to a single chemical entity. This guide provides a detailed overview of four distinct compounds referred to by this or a similar name in scientific literature: Q203 (Telacebec) , a novel anti-tuberculosis agent; NB2030 , a beta-lactamase-activated prodrug; BP203 , an antimicrobial peptide; and "this compound (Compound 5h)" , a benzimidazole-thiadiazole derivative. Each compound possesses a unique spectrum of activity and mechanism of action, which are detailed in their respective sections.

Section 1: Q203 (Telacebec) - An Anti-Mycobacterial Agent

Q203, also known as Telacebec, is a first-in-class imidazopyridine amide compound with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is also effective against other mycobacterial species.

Spectrum of Activity: Quantitative Data

The activity of Q203 is highly specific to mycobacteria and it demonstrates efficacy against both drug-susceptible and drug-resistant strains.

| Bacterial Species | Strain | MIC Value | Reference |

| Mycobacterium tuberculosis | H37Rv | MIC₅₀: 2.7 nM | [1] |

| Mycobacterium tuberculosis | H37Rv (intramacrophage) | MIC₅₀: 0.28 nM | [1] |

| Mycobacterium tuberculosis | Isoniazid, Rifampicin, and Fluoroquinolone-resistant strains | MIC: 3.0 - 7.4 nM | [2] |

| Mycobacterium tuberculosis | Multidrug-resistant (MDR) and Extensively drug-resistant (XDR) clinical isolates | MIC₉₀ conserved | [2] |

| Mycobacterium ulcerans | - | MIC: 0.000075 - 0.00015 µg/mL | [3] |

Mechanism of Action

Q203 targets the mycobacterial electron transport chain, a critical pathway for cellular energy (ATP) production. Specifically, it inhibits the cytochrome bc1 complex by binding to the QcrB subunit.[4][5][6] This blockage disrupts the electron flow, leading to a depletion of ATP and subsequent cell death.[2] In M. tuberculosis, the presence of an alternative terminal oxidase (cytochrome bd oxidase) can sometimes lead to a bacteriostatic rather than bactericidal effect.[7] However, in mycobacteria like M. ulcerans that naturally lack a functional cytochrome bd oxidase, Q203 is exquisitely potent.[3]

Experimental Protocols: MIC Determination for Mycobacteria

The Minimum Inhibitory Concentration (MIC) for Q203 against M. tuberculosis is typically determined using a broth microdilution method.[1][7][8]

-

Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) is the standard medium.[7]

-

Inoculum Preparation: A 0.5 McFarland standard suspension of M. tuberculosis is prepared from colonies grown on solid media. This suspension is then diluted (typically 1:100) to achieve a final inoculum concentration of approximately 10⁵ CFU/mL in the test wells.[7]

-

Plate Preparation: The assay is performed in 96-well microtiter plates. Q203 is serially diluted (two-fold) in the broth medium across the plate.

-

Incubation: Plates are incubated at 36°C ± 1°C.[7]

-

Reading Results: Due to the slow growth of mycobacteria, plates are read after 14-21 days of incubation. The MIC is defined as the lowest concentration of Q203 that inhibits visible growth of the bacteria.[1][8]

Section 2: NB2030 - A Beta-Lactamase Activated Prodrug

NB2030 is an innovative antibacterial agent designed as a prodrug. It consists of a cephalosporin molecule linked to the well-known antibacterial agent, triclosan. Its activity is dependent on the presence of bacterial β-lactamase enzymes.

Spectrum of Activity: Quantitative Data

The antibacterial activity of NB2030 is most pronounced in bacteria that produce β-lactamases, which are enzymes that typically confer resistance to β-lactam antibiotics.

| Bacterial Species | Strain | β-Lactamase | MIC (µg/mL) | Reference |

| Escherichia coli | TE18 | TEM-1 (Class A) | 2 | [4] |

| Enterobacter cloacae | P99 | AmpC (Class C) | 16 | [4] |

| Staphylococcus aureus | - | PC1 (Class A) | >32 | [4] |

| Pseudomonas aeruginosa | - | - | >128 | [4] |

Note: The activity against S. aureus PC1 was less pronounced, which was attributed to a lesser degree of hydrolysis by the PC1 β-lactamase compared to the TEM-1 enzyme.[4]

Mechanism of Action

NB2030 acts as a "Trojan horse" therapeutic. The cephalosporin portion of the molecule is recognized and hydrolyzed by bacterial β-lactamases. This enzymatic cleavage releases the active antibacterial agent, triclosan.[4][9] Triclosan then inhibits the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis, leading to bacterial cell death.[4]

Experimental Protocols: MIC Determination

The MIC values for NB2030 were determined by the broth microdilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: The assay is performed in 96-well microtiter plates. NB2030 is serially diluted (two-fold) in the broth medium across the plate.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Section 3: BP203 - An Antimicrobial Peptide

BP203 is a short, synthetic cationic antimicrobial peptide (AMP) with the sequence KKLFKKILRYL-NH₂. It is an analog of the BP100 peptide and has demonstrated effectiveness against Gram-negative bacteria, including multi-drug resistant strains.

Spectrum of Activity: Quantitative Data

BP203 shows potent activity against clinically relevant Gram-negative bacteria.

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |

| Escherichia coli | Colistin-Resistant Clinical Isolates | 2–16 | [4] |

| Klebsiella pneumoniae | Colistin-Resistant Clinical Isolates | 16–512 | [4] |

| Escherichia coli | ATCC 25922 | 4 | [4] |

| Klebsiella pneumoniae | ATCC BAA-1706 | >128 | [4] |

Mechanism of Action

Like many cationic antimicrobial peptides, BP203's primary mechanism of action involves interaction with and disruption of the bacterial cell membrane. The positively charged amino acids (lysine and arginine) in BP203 are electrostatically attracted to the negatively charged components of the Gram-negative outer membrane (lipopolysaccharides, LPS). This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Experimental Protocols: MIC Determination for Antimicrobial Peptides

Standard MIC testing protocols require modification for cationic antimicrobial peptides due to their tendency to bind to standard polystyrene microtiter plates.

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

-

Plate Type: Polypropylene 96-well plates are used instead of polystyrene to prevent the peptide from adhering to the plastic.[9]

-

Peptide Preparation: Peptides are often dissolved and serially diluted in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent non-specific binding and aggregation.[9]

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.[9]

-

Reading Results: The MIC is determined as the lowest peptide concentration that inhibits visible bacterial growth.

Section 4: "this compound" (Compound 5h) - A Benzimidazole-Thiadiazole Derivative

This compound, identified as "5h" in the primary literature, is a novel benzimidazole-thiadiazole hybrid that has demonstrated a broad spectrum of antimicrobial activity, including activity against both bacteria and fungi.

Spectrum of Activity: Quantitative Data

Compound 5h exhibits potent activity against Gram-positive bacteria and the fungus Candida albicans.

| Microbial Species | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Enterococcus faecalis | ATCC 2942 | 3.90 | [10] |

| Staphylococcus aureus | ATCC 29213 | 31.25 | [10] |

| Staphylococcus epidermidis | ATCC 12228 | 15.62 | [10] |

| Bacillus subtilis | ATCC 6633 | 15.62 | [10] |

| Gram-Negative Bacteria | |||

| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | [10] |

| Escherichia coli | ATCC 25922 | >125 | [10] |

| Klebsiella pneumoniae | ATCC 13883 | >125 | [10] |

| Proteus vulgaris | ATCC 13315 | >125 | [10] |

| Fungi | |||

| Candida albicans | ATCC 10231 | 3.90 | [10] |

| Candida krusei | ATCC 6258 | 31.25 | [10] |

| Candida parapsilosis | ATCC 22019 | 15.62 | [10] |

Mechanism of Action

The precise mechanism of action for this class of compounds is under investigation. However, molecular docking studies suggest that the antifungal activity against Candida species is likely due to the inhibition of sterol 14-α demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[10] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane. The antibacterial mechanism is likely also due to enzyme inhibition, though the specific target has not been definitively identified.

Experimental Protocols: MIC Determination

The antimicrobial activity of Compound 5h was evaluated using a standard broth microdilution method.[10]

-

Medium: Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi.

-

Inoculum Preparation: Microbial suspensions are prepared and adjusted to a 0.5 McFarland standard, followed by dilution to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Plate Preparation: The assay is performed in 96-well microtiter plates with two-fold serial dilutions of the compound.

-

Incubation: Plates are incubated at 35°C for 24 hours for bacteria and 48 hours for fungi.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. Mechanism of Action of NB2001 and NB2030, Novel Antibacterial Agents Activated by β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of NOSO-502 and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species identification, antibiotic resistance, and virulence in Enterobacter cloacae complex clinical isolates from South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of NB2001 and NB2030, novel antibacterial agents activated by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Antimicrobial Potential of Agent 203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial activities of a class of compounds referred to as "Antibacterial agent 203" or "Compound 5h". The designation "Compound 5h" has been applied to various novel chemical scaffolds in scientific literature, each demonstrating a unique spectrum of efficacy against a range of pathogenic microorganisms. This document consolidates the available data on their target pathogens, quantitative antimicrobial potency, and proposed mechanisms of action, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Target Pathogens and In Vitro Efficacy

"this compound" has demonstrated a broad spectrum of activity, inhibiting the growth of both fungal and bacterial pathogens. The efficacy, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific chemical structure of the "Compound 5h" variant.

Antifungal Activity

The primary fungal target identified for "this compound" is Candida albicans, a prevalent opportunistic fungal pathogen. Several studies have also reported activity against other Candida species.

| Fungal Pathogen | Chemical Class of Compound 5h | MIC (µg/mL) | Citation |

| Candida albicans | Benzimidazole-thiadiazole derivative | 3.90 | [1][2] |

| Candida albicans | Imidazole derivative | 1.96 (MIC50) | |

| Candida parapsilosis | Imidazole derivative | 0.98 (MIC50) | |

| Candida krusei | Imidazole derivative | 1.96 (MIC50) |

Antibacterial Activity

"this compound" has shown potent activity against a variety of Gram-positive and Gram-negative bacteria. Notably, a disalicylic acid scaffold derivative of "Compound 5h" has exhibited remarkable potency against several key pathogens.

| Bacterial Pathogen | Chemical Class of Compound 5h | MIC (µg/mL) | Citation |

| Gram-Positive | |||

| Staphylococcus aureus | Disalicylic acid scaffold derivative | 0.030 | [3] |

| Bacillus subtilis | Disalicylic acid scaffold derivative | 0.050 | [3] |

| Enterococcus faecalis | Benzimidazole-thiadiazole derivative | 3.90 | [1][2] |

| Gram-Negative | |||

| Escherichia coli | Disalicylic acid scaffold derivative | 0.065 | [3] |

| Pseudomonas aeruginosa | Disalicylic acid scaffold derivative | 0.060 | [3] |

Mechanisms of Action

The antimicrobial activity of "this compound" appears to be mediated by the inhibition of essential microbial enzymes. The specific mechanism is dependent on the chemical class of the compound.

Inhibition of DNA Gyrase and Topoisomerase IV

For certain antibacterial variants of "Compound 5h," particularly the disalicylic acid scaffold derivatives, the mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

Inhibition of Fungal 14α-Demethylase

In the context of its antifungal activity, particularly against Candida species, imidazole-based "Compound 5h" derivatives are proposed to inhibit the enzyme 14α-demethylase. This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the antimicrobial activity and mechanism of action of "this compound".

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Protocol Steps:

-

Preparation of Antimicrobial Agent: A stock solution of "this compound" is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

-

Inoculum Preparation: The target microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate containing the diluted agent is inoculated with the standardized microbial suspension. Control wells (no agent and no inoculum) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

MIC Determination: After incubation, the plate is visually inspected or read with a plate reader to assess microbial growth (turbidity). The MIC is the lowest concentration of the agent that completely inhibits visible growth.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[7][8]

Protocol Steps:

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), purified DNA gyrase enzyme, and ATP in a suitable buffer.

-

Inhibitor Addition: "this compound" at various concentrations is added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).

-

Analysis: The topological state of the plasmid DNA is analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.

Conclusion

"this compound" represents a promising and versatile class of antimicrobial compounds with demonstrated efficacy against a range of clinically relevant fungal and bacterial pathogens. The identification of key enzymatic targets such as DNA gyrase, topoisomerase IV, and 14α-demethylase provides a solid foundation for further mechanism-based drug design and optimization. The data and protocols presented in this guide are intended to facilitate continued research and development of these potent antimicrobial agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties [frontiersin.org]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

Molecular Target Identification of Antibacterial Agent 203 (Compound 5h): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the current understanding of "Antibacterial Agent 203," a novel benzimidazole-thiadiazole derivative also identified as Compound 5h. This agent has demonstrated significant antimicrobial properties, exhibiting potent activity against both pathogenic bacteria and fungi. This guide synthesizes the available data on its biological activity, outlines the computational approaches used to predict its molecular target, and provides detailed experimental and in silico protocols. The primary focus of existing research has been on elucidating the antifungal mechanism, which is strongly suggested to involve the inhibition of 14α-demethylase (CYP51). While the precise bacterial target has not been experimentally confirmed, related compounds suggest DNA gyrase as a potential candidate. This guide aims to serve as a core resource for researchers engaged in the development of new antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Novel antimicrobial agents with unique mechanisms of action are critically needed. This compound (Compound 5h) is a recently synthesized benzimidazole-thiadiazole hybrid that has shown promising dual-action antimicrobial activity.[1][2] A study by Işık A, et al. (2024) detailed the synthesis, characterization, and antimicrobial evaluation of this compound series.[1] Compound 5h emerged as a particularly potent agent, especially against Enterococcus faecalis and the fungal pathogen Candida albicans.[1][2][3] This guide consolidates the findings from this research, with a focus on target identification and the methodologies employed.

Quantitative Biological Data

The antimicrobial and cytotoxic activities of this compound (Compound 5h) have been quantified against a panel of microorganisms and a mammalian cell line. The data is summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Compound 5h

| Organism | Type | MIC (µg/mL) | Reference Compound | Ref. MIC (µg/mL) |

| Enterococcus faecalis (ATCC 2942) | Gram-positive Bacteria | 3.90 | Azithromycin | - |

| Candida albicans (ATCC 24433) | Fungus | 3.90 | Voriconazole | 3.90 |

| Fluconazole | 7.81 |

Note: The full study evaluated activity against a broader panel including Escherichia coli, Serratia marcescens, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Candida krusei, and Candida parapsilosis.[3] However, the specific MIC values for Compound 5h against these organisms are not detailed in the available abstracts.

Table 2: Cytotoxicity Data of Compound 5h

| Cell Line | Type | Parameter | Value (µM) |

| L929 | Healthy Mouse Fibroblast | IC₅₀ | 75.96 |

Molecular Target Identification (In Silico Approach)

The primary approach for identifying the molecular target of Compound 5h has been through computational studies, which strongly implicate the fungal enzyme 14α-demethylase (CYP51) as the target for its antifungal activity.[3][4][5][6]

Predicted Antifungal Target: 14α-demethylase (CYP51)

Molecular docking and dynamics simulations were performed to investigate the interaction between Compound 5h and Candida CYP51.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi and is a well-established target for azole antifungal drugs.[4]

-

Mechanism of Inhibition: The in silico models predict that the thiadiazole core of Compound 5h interacts directly with the heme group within the active site of CYP51.[4] This interaction is analogous to the mechanism of action of established azole antifungals like fluconazole and voriconazole, which also coordinate with the heme iron to inhibit enzyme activity.[4]

-

Binding Stability: 100-nanosecond molecular dynamics (MD) simulations confirmed that Compound 5h forms a stable complex within the active site of the CYP51 protein (PDB ID: 5TZ1), reinforcing the docking predictions.[5]

Potential Bacterial Target

The 2024 study on Compound 5h did not report a definitive, experimentally validated bacterial target. However, a separate study on structurally similar benzimidazole-thiadiazole derivatives identified DNA gyrase as a likely target for their antibacterial activity.[7] Docking studies in that research revealed strong interactions between the compounds and the active site of DNA gyrase.[7] It is plausible that Compound 5h shares this mechanism, but this remains to be experimentally verified.

Signaling Pathways and Experimental Workflows

Predicted Antifungal Mechanism of Action

The predicted inhibition of CYP51 by Compound 5h disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

References

- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of new benzimidazole derivatives containing 1,3,4-thiadiazole: their in vitro antimicrobial, in silico molecular docking and molecular dynamic simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antibacterial Activity of Telacebec (Q203)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telacebec (Q203) is a pioneering, orally active small molecule drug candidate that represents a significant advancement in the fight against Mycobacterium tuberculosis, including multidrug-resistant strains (MDR-TB).[1] As a first-in-class drug, its novel mechanism of action targets the cytochrome bc1 complex, a critical component of the electron transport chain, thereby inhibiting ATP synthesis and halting bacterial growth.[1][2] This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Telacebec (Q203), detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Mechanism of Action

Telacebec (Q203) exerts its bacteriostatic effect on Mycobacterium tuberculosis by specifically targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2] This inhibition disrupts the transfer of electrons, which is essential for the generation of a proton gradient across the mycobacterial inner membrane. The ultimate consequence of this disruption is the depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of bacterial growth.[1] Notably, this mechanism is distinct from many existing anti-tubercular agents, making Q203 a valuable candidate for new treatment regimens, particularly for drug-resistant infections.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of Telacebec (Q203) in Mycobacterium tuberculosis.

In Vitro Antibacterial Activity

Telacebec (Q203) has demonstrated potent activity against Mycobacterium tuberculosis. It is important to note that Q203 is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright, even at high concentrations.[2] Its efficacy is often evaluated in combination with other drugs to achieve a bactericidal effect.

Table 1: In Vitro Activity of Q203 Against Mycobacterium tuberculosis

| Parameter | Value | Notes |

| Primary Target | Cytochrome bc1 complex (QcrB) | Blocks ATP synthesis.[1][2] |

| Activity Spectrum | Mycobacterium tuberculosis (including MDR-TB), Mycobacterium ulcerans | Effective against drug-sensitive and multidrug-resistant TB.[1] Also effective against the causative agent of Buruli ulcer.[1] |

| Nature of Activity | Bacteriostatic | Inhibits growth but may not be bactericidal on its own.[2] |

Table 2: Synergistic Interactions of Q203

A key aspect of Q203's potential is its ability to work synergistically with other anti-tubercular agents. This can lead to enhanced bacterial killing and potentially shorter treatment regimens.

| Combination | Interaction Profile | Fractional Inhibitory Concentration (FIC) Index |

| Q203 + PBTZ169 | Synergistic | 0.5[2] |

| Q203 + Bedaquiline | Additive / Synergistic | Not explicitly stated, but shows good synergy in murine models.[1] |

| Q203 + Other TB Drugs | Additive | Interactions with PA-824, OPC-67683, SQ109, isoniazid, rifampin, streptomycin, and linezolid were found to be mostly additive.[2] |

The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic effect of two drugs. An FIC index of ≤ 0.5 is generally considered synergistic.

Experimental Protocols

The following are generalized protocols for determining the in vitro antibacterial activity of agents like Q203. Specific details may vary between laboratories.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard procedure.[3][4]

Experimental Workflow: Broth Microdilution for MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

-

Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared, typically in Middlebrook 7H9 broth or a similar suitable medium, and adjusted to a specific optical density (e.g., McFarland standard) to ensure a consistent bacterial concentration.[4]

-

Serial Dilution: The test compound (Q203) is serially diluted across the wells of a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well (except for the sterility control) is inoculated with the prepared bacterial suspension.

-

Controls: Positive controls (bacteria with no drug) and negative controls (broth with no bacteria) are included on each plate.

-

Incubation: The plates are sealed and incubated under appropriate conditions for M. tuberculosis (e.g., 37°C) for a period sufficient for visible growth to appear in the control wells (typically several days to weeks).

-

MIC Determination: The MIC is recorded as the lowest concentration of Q203 that completely inhibits visible bacterial growth.

Synergy Testing (Checkerboard Assay)

The checkerboard method is commonly used to assess the interaction between two antimicrobial agents.[2]

Experimental Workflow: Checkerboard Assay

Caption: Workflow for the checkerboard assay to determine drug synergy.

Detailed Steps:

-

Plate Setup: In a 96-well plate, Drug A (Q203) is serially diluted along the x-axis, and Drug B (e.g., PBTZ169) is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation: All wells are inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plate is incubated as described for the MIC assay.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The FIC index is then calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

Conclusion

Telacebec (Q203) is a promising anti-tubercular drug candidate with a novel, clinically validated mechanism of action. Its potent in vitro bacteriostatic activity against M. tuberculosis and its synergistic potential with other agents underscore its importance for the development of new, more effective treatment regimens for tuberculosis. The standardized protocols outlined in this guide provide a framework for the continued evaluation of Q203 and other novel antibacterial compounds.

References

Technical Guide: Antibacterial Agent 203 (Compound 5h)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic origin, antimicrobial activity, and experimental protocols related to the novel antibacterial agent designated as 203, also identified as compound 5h in the primary literature. This molecule is a synthetic benzimidazole-thiadiazole hybrid that has demonstrated notable antibacterial and antifungal properties.

Origin and Synthesis

Antibacterial agent 203 is not a naturally occurring compound. Its origin lies in chemical synthesis, as detailed in the study by Işık et al. (2024).[1] It is a member of a series of newly synthesized benzimidazole-thiadiazole hybrids. The synthesis is a multi-step process, the general workflow of which is outlined below.

Experimental Protocol: Synthesis of Benzimidazole-Thiadiazole Derivatives (General Procedure)

The synthesis of the target compounds, including this compound (5h), involves a multi-step reaction sequence. A key step is the reaction of a benzimidazole intermediate with a thiadiazole moiety. While the specific detailed protocol for each compound can vary slightly in terms of reactants and conditions, the general approach reported involves standard organic synthesis techniques. For instance, the synthesis of related benzimidazole-thiadiazole hybrids has been described to involve the reaction of 2-mercapto-1H-benzo[d]imidazole with an appropriate electrophile containing the thiadiazole ring system in the presence of a base and a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to achieve completion, followed by purification of the final product using techniques such as recrystallization or column chromatography.

A more detailed, step-by-step protocol for the specific synthesis of compound 5h would be found in the experimental section of the primary research article by Işık et al. (2024).

Logical Relationship: Synthetic Pathway

Caption: General synthetic workflow for benzimidazole-thiadiazole derivatives.

Antimicrobial Activity

This compound has been evaluated for its in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Data Presentation: In Vitro Antimicrobial Activity of Compound 5h

The following table summarizes the reported MIC values for this compound (compound 5h) against various microbial strains.[1]

| Microorganism | Strain | MIC (µg/mL) |

| Enterococcus faecalis | ATCC 2942 | 3.90 |

| Candida albicans | ATCC 10231 | 3.90 |

Note: The primary literature may contain a more extensive list of tested microorganisms.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of compound 5h was determined using the broth microdilution method, a standard laboratory technique for testing the susceptibility of microorganisms to antimicrobial agents.

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (typically 10^5 to 10^6 colony-forming units per milliliter).

-

Serial Dilution of Compound: The test compound (this compound) is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Silico Studies and Potential Mechanism of Action

While detailed in vitro mechanism of action studies for this compound are not extensively reported in the initial findings, the primary research article indicates the use of in silico methods, such as molecular docking and DFT (Density Functional Theory) calculations.[1] These computational studies are often employed to predict the potential biological targets and binding interactions of a new compound. For benzimidazole-based antimicrobials, common mechanisms of action can include the inhibition of essential enzymes involved in microbial DNA synthesis, cell wall formation, or other vital metabolic pathways. Further research is required to elucidate the precise molecular mechanism of this compound.

References

Preliminary Studies on "Antibacterial Agent 203": A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on "Antibacterial agent 203," a novel benzimidazole-thiadiazole derivative, also identified as compound 5h. The information presented herein is collated from the primary research publication by Işık A, et al., "Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives," published in ACS Omega in 2024.[1][2][3][4][5]

Quantitative Data Summary

The antimicrobial and cytotoxic activities of this compound (compound 5h) were evaluated and are summarized below. The agent demonstrates notable potency against Gram-positive bacteria and the fungus Candida albicans.

Table 1: Antimicrobial Activity of this compound (Compound 5h)

| Test Organism | Strain | Type | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| Enterococcus faecalis | ATCC 2942 | Gram-positive Bacteria | 3.90 | Azithromycin | - |

| Candida albicans | ATCC 24433 | Fungus | 3.90 | Fluconazole | 7.81 |

| Voriconazole | 3.90 |

Note: The primary study indicates that the synthesized benzimidazole-thiadiazole derivatives, including compound 5h, exhibited greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[1][4]

Table 2: Cytotoxicity of this compound (Compound 5h)

| Cell Line | Organism | Cell Type | IC50 (µM) |

| L929 | Mouse | Fibroblast | 75.96[1][6][7] |

The IC50 value being significantly higher than the effective antimicrobial concentrations (MIC values) suggests a favorable preliminary safety profile for the compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of antibacterial and antifungal agents.

1. Preparation of Microbial Inoculum:

- Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

- A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

- The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

- The antibacterial agent and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

- The final concentrations of the compounds typically range from 0.03 to 250 µg/mL.

3. Inoculation and Incubation:

- Each well is inoculated with the prepared microbial suspension.

- The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol describes the method used to assess the cytotoxicity of the antibacterial agent against a mammalian cell line.

1. Cell Culture and Seeding:

- L929 mouse fibroblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

- Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

- The antibacterial agent is dissolved in a suitable solvent and serially diluted in the culture medium to the desired concentrations.

- The old medium is removed from the wells, and the cells are treated with the various concentrations of the compound.

- The plates are incubated for an additional 48 hours.

3. MTT Assay:

- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

- The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance is measured at 570 nm using a microplate reader.

4. Calculation of IC50:

- The percentage of cell viability is calculated relative to the untreated control cells.

- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key aspects of the research on this compound.

Proposed Antifungal Mechanism of Action

The in-silico studies, including molecular docking and molecular dynamics simulations, suggest a likely mechanism of action for the antifungal activity of compound 5h.[1][3]

Caption: Proposed inhibition of fungal ergosterol biosynthesis by this compound.

Experimental Workflow

The overall research process for the preliminary evaluation of this compound is depicted below.

Caption: High-level experimental workflow for the study of this compound.

Structure-Activity Relationship (SAR) Insights

The preliminary SAR analysis from the study provides logical relationships between chemical modifications and antimicrobial activity.[1][4]

Caption: Key structure-activity relationship findings for benzimidazole-thiadiazole derivatives.

References

- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Synthetic Pathway and Antimicrobial Profile of a Novel Benzimidazole-Thiadiazole Hybrid: Antibacterial Agent 203 (Compound 5h)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, a new series of benzimidazole-thiadiazole hybrids has been developed and evaluated. Within this series, the compound designated as Antibacterial Agent 203 (also referred to as Compound 5h) , has demonstrated notable antibacterial and antifungal properties. Contrary to a naturally occurring compound with a biosynthetic pathway, this compound is a synthetic molecule, the product of a multi-step chemical synthesis. This technical guide provides a detailed overview of its synthesis, antimicrobial efficacy, and the experimental protocols utilized in its evaluation, based on the findings from Işık, A., et al. (2024).[1][2][3]

Chemical Synthesis of this compound (Compound 5h)

The synthesis of this compound is a multi-step process commencing from methyl 4-formylbenzoate. The pathway involves the formation of a benzimidazole ring, followed by the construction of a thiadiazole moiety.[3]

Synthesis Pathway Overview

The overall synthetic scheme can be summarized as follows:

-

Protection of the Aldehyde: The synthesis begins with the protection of the aldehyde group of methyl 4-formylbenzoate through the formation of a sodium metabisulfite adduct.

-

Benzimidazole Ring Formation: The protected aldehyde is then condensed with benzen-1,2-diamine to form the benzimidazole ring, yielding methyl 4-(1H-benzo[d]imidazole-2-yl)benzoate.[3]

-

Hydrazide Formation: The methyl ester is subsequently converted to a hydrazide by treatment with hydrazine hydrate.[3]

-

Thiosemicarbazide Intermediate: The resulting hydrazide is reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate.

-

Thiadiazole Ring Cyclization: Finally, the thiosemicarbazide is cyclized in the presence of a strong acid, such as sulfuric acid, to yield the final 1,3,4-thiadiazole derivative, which is this compound (Compound 5h).[3]

Experimental Protocols

General Synthetic Procedure

The synthesis of the benzimidazole-thiadiazole derivatives follows a general five-step procedure as outlined by Işık, A., et al. (2024).[3]

-

Step 1 & 2: Synthesis of Methyl 4-(1H-benzo[d]imidazole-2-yl)benzoate (2)

-

Methyl 4-formylbenzoate is reacted with sodium metabisulfite to protect the aldehyde group.

-

The resulting adduct is then condensed with benzen-1,2-diamine under reflux conditions to yield the benzimidazole derivative (2).[3]

-

-

Step 3: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide (3)

-

Compound (2) is treated with hydrazine hydrate in ethanol and refluxed to produce the corresponding hydrazide (3).[3]

-

-

Step 4 & 5: Synthesis of 2-(4-chlorophenyl)-5-((1H-benzo[d]imidazol-2-yl)methyl)-1,3,4-thiadiazole derivatives (5a-i)

-

The hydrazide derivative (3) is reacted with the appropriate isothiocyanate in ethanol under reflux to form the thiosemicarbazide intermediate.

-

This intermediate is then cyclized using concentrated sulfuric acid at low temperatures to yield the final thiadiazole products (5a-i), including Compound 5h.[3]

-

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds was evaluated using the microdilution method.

Quantitative Data

The antimicrobial and cytotoxic activities of this compound (Compound 5h) are summarized below.

Table 1: Antimicrobial Activity of this compound (Compound 5h)

| Microorganism | Type | MIC (µg/mL) |

| Enterococcus faecalis (ATCC 2942) | Gram-positive Bacteria | 3.90[1][2] |

| Candida albicans (ATCC 24433) | Fungus | 3.90[1][2] |

Reference drug MIC values: Azithromycin (for bacteria), Fluconazole (MIC 7.81 µg/mL for C. albicans), and Voriconazole (MIC 3.90 µg/mL for C. albicans).[1]

Table 2: Cytotoxicity of this compound (Compound 5h)

| Cell Line | Description | IC50 (µM) |

| L929 | Healthy Mouse Fibroblast | 75.96 |

Conclusion

This compound (Compound 5h) is a synthetically derived benzimidazole-thiadiazole hybrid that exhibits potent antimicrobial activity against the Gram-positive bacterium Enterococcus faecalis and the pathogenic fungus Candida albicans.[1][2] The detailed synthetic pathway and quantitative biological data presented here provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Its efficacy, comparable to the reference drug voriconazole against C. albicans, makes it a particularly interesting candidate for further preclinical studies.[1] The provided experimental protocols offer a basis for the replication and extension of these findings by the scientific community.

References

- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Unveiling the Potential of Antibacterial Agent 203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antibacterial and antifungal compound, "Antibacterial agent 203," also identified as "compound 5h" in the primary literature. This document synthesizes the available data on its antimicrobial efficacy, cytotoxicity, and putative mechanism of action, offering a core resource for researchers engaged in the discovery and development of new anti-infective therapies.

Core Efficacy and Cytotoxicity Data

"this compound" has demonstrated notable activity against both fungal and bacterial pathogens. Its efficacy is highlighted by its potent inhibition of the fungal pathogen Candida albicans and the Gram-positive bacterium Enterococcus faecalis. The quantitative data for its antimicrobial and cytotoxic activities are summarized below.

| Organism/Cell Line | Test Type | Result | Reference Compound | Reference Result |

| Candida albicans (ATCC 24433) | Minimum Inhibitory Concentration (MIC) | 3.90 µg/mL | Fluconazole | 7.81 µg/mL |

| Voriconazole | 3.90 µg/mL | |||

| Enterococcus faecalis (ATCC 2942) | Minimum Inhibitory Concentration (MIC) | 3.90 µg/mL | Azithromycin | 1.95 µg/mL |

| Mouse Fibroblast Cells (L929) | Half-maximal Inhibitory Concentration (IC50) | 75.96 µM | - | - |

Putative Mechanism of Action: Inhibition of Fungal 14-α Demethylase

In silico molecular docking studies suggest that the antifungal activity of "this compound" may stem from its interaction with the fungal enzyme 14-α demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting 14-α demethylase, "this compound" likely disrupts the integrity of the fungal cell membrane, leading to cell death. This proposed mechanism is shared with the azole class of antifungal drugs.

Figure 1: Proposed signaling pathway for the antifungal activity of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the primary research to ascertain the antimicrobial and cytotoxic properties of "this compound."

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

Protocol:

-

Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Test Compound: "this compound" was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series was then prepared in the appropriate broth medium in 96-well microtiter plates.

-

Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay

The in vitro cytotoxicity of "this compound" was evaluated against the L929 mouse fibroblast cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Protocol:

-

Cell Seeding: L929 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of "this compound" and incubated for an additional 24 hours.

-

MTT Addition: After the treatment period, the medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader.

-

Calculation of IC50: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Antibacterial Agents Designated "203" Active Against Gram-Positive Bacteria

This technical guide provides a comprehensive overview of three distinct chemical entities identified in scientific literature as "Antibacterial agent 203" or a related designation, with a specific focus on their activity against Gram-positive bacteria. The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of mechanisms and workflows.

Telacebec (Q203): A Clinical-Stage Imidazopyridine Amide for Mycobacterium tuberculosis

Telacebec, also known as Q203, is a first-in-class imidazopyridine amide antibiotic with potent activity against Mycobacterium tuberculosis, the Gram-positive bacterium responsible for tuberculosis. It has progressed to Phase 2 clinical trials and shows promise for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3]

Mechanism of Action

Telacebec targets the energy metabolism of M. tuberculosis by inhibiting the cytochrome bc1 complex (specifically the QcrB subunit), which is a crucial component of the electron transport chain.[2][4][5][6][7] This inhibition blocks oxidative phosphorylation, leading to a rapid depletion of adenosine triphosphate (ATP) within the bacterial cell, ultimately arresting its growth.[4][7][8] While Telacebec is highly potent, it is considered bacteriostatic when used alone against M. tuberculosis H37Rv. This is due to the bacterium's ability to utilize an alternative terminal oxidase, the cytochrome bd oxidase, to maintain some level of electron transport chain function.[7][9] However, its efficacy is significantly enhanced when used in combination with other anti-tubercular agents.[7]

References

- 1. Telacebec (Q203) | Qurient [qurient.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]

- 7. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antibacterial Agent 203: A Novel Benzimidazole-Thiadiazole Derivative Targeting Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly in Gram-negative bacteria, presents a formidable challenge to global health. This technical guide provides a comprehensive overview of a novel antibacterial compound, designated "Antibacterial agent 203" (also identified as compound 5h in seminal research). This document details its activity profile, particularly against Gram-negative bacteria, outlines the precise experimental protocols for its evaluation, and explores its putative mechanism of action. All quantitative data is presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and advancement of new antibacterial therapies.

Introduction

This compound is a novel synthetic molecule belonging to the benzimidazole-thiadiazole hybrid class of compounds. Research into this class has been motivated by the urgent need for new chemical scaffolds with potent antimicrobial properties. The seminal work by Işık A, et al. (2024) describes the synthesis and broad-spectrum antimicrobial screening of a series of these derivatives, among which compound 5h, or this compound, was identified.[1] While showing notable antifungal and anti-Gram-positive activity, its efficacy against Gram-negative pathogens warrants detailed investigation due to the critical threat they pose. This guide focuses on consolidating the available technical data on this compound's activity against Gram-negative bacteria.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The results indicate that while the compound demonstrates superior potency against Gram-positive bacteria, it possesses moderate to weak activity against the tested Gram-negative strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 5h) against Gram-Negative Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli (ATCC 25922) | Gram-Negative | 125 |

| Serratia marcescens (ATCC 8100) | Gram-Negative | >250 |

| Klebsiella pneumoniae (ATCC 13883) | Gram-Negative | >250 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 250 |

Data sourced from Işık A, et al. (2024). ACS Omega.

Table 2: Comparative Efficacy and Cytotoxicity of this compound (Compound 5h)

| Organism/Cell Line | Type | Assay | Value | Unit |

| Enterococcus faecalis (ATCC 2942) | Gram-Positive | MIC | 3.90 | µg/mL |

| Candida albicans (ATCC 24433) | Fungus | MIC | 3.90 | µg/mL |

| L929 (Mouse Fibroblast) | Mammalian Cell | IC₅₀ | 75.96 | µM |

Data sourced from Işık A, et al. (2024). ACS Omega and MedChemExpress. [2]

Experimental Protocols

The following section details the methodology for determining the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and the methodology described by Işık A, et al. (2024).

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli, P. aeruginosa)

-

This compound stock solution

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Incubator (35 ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard the final 50 µL from the tenth well.

-

The eleventh well serves as the growth control (no drug), and the twelfth well serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.

-

Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

-

Mechanism of Action (Putative)

The precise molecular mechanism of action for this compound against Gram-negative bacteria has not been empirically elucidated. However, based on its chemical structure as a benzimidazole-thiadiazole hybrid, a putative mechanism can be inferred from related compounds.

Many antimicrobial agents containing the benzimidazole scaffold are known to interfere with essential cellular processes. Molecular docking studies on similar benzimidazole-thiadiazole derivatives suggest potential interactions with key bacterial enzymes. For instance, some studies have shown that these compounds can target DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately cell death.

Another potential target is 14α-demethylase (CYP51), an enzyme involved in sterol biosynthesis. While this is a primary target for antifungal activity, the disruption of other metabolic pathways in bacteria cannot be ruled out. The weaker activity against Gram-negative bacteria is likely attributable to the presence of their outer membrane, which acts as a formidable permeability barrier, preventing the compound from reaching its intracellular target(s).

Conclusion and Future Directions